Regiochemical Differentiation: 3-Phenylsulfonyl vs. 2-((Phenylsulfonyl)methyl) Substitution
The target compound carries the phenylsulfonyl group directly at the pyrrolidine 3-position, whereas the closest analog, 2-((phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, places it on a methylene linker at the 2-position. This regioisomeric variation yields a measurable difference in molecular weight and conformational profile [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 350.45 [1] |
| Comparator Or Baseline | 2-((phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide: 364.48 |
| Quantified Difference | Delta = 14.03 g/mol (lower for target compound) |
| Conditions | Computed from molecular formula (PubChem / Chemsrc) |
Why This Matters
The lower molecular weight and absence of the methylene linker directly impact physicochemical properties, potentially improving ligand efficiency indices during lead optimization.
- [1] PubChem Compound Summary for CID 71805619, 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide. National Center for Biotechnology Information (2026). View Source
